Fmoc-d-cys(trt)-opfp

Vue d'ensemble

Description

Fmoc-d-cys(trt)-opfp is a peptide that has been widely used for scientific research in the fields of biochemistry and physiology. It is a highly versatile and effective molecule that can be used for a variety of experiments and applications.

Applications De Recherche Scientifique

Peptide Synthesis

Summary of the Application

“Fmoc-d-cys(trt)-opfp” is used in the field of peptide synthesis . It’s a part of a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .

Methods of Application or Experimental Procedures

The Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) is a challenge in the field . This compound provides a simple and general methodology, enabling access to peptide thioester surrogates . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .

Results or Outcomes

The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH . These fast kinetics arise from a well-positioned phenol moiety, an impressive > fold increase in the kinetic rate is observed compared to an -methylated derivative . This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .

Synthesis of Mono- and Bi-functionalized Platinum (IV) Complexes

Summary of the Application

“Fmoc-d-cys(trt)-opfp” is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes . These complexes are often used in the development of anti-cancer drugs .

Methods of Application or Experimental Procedures

The compound is used as a building block in the synthesis of these complexes. The exact procedures can vary depending on the specific complex being synthesized .

Results or Outcomes

The resulting platinum (IV) complexes have potential applications in cancer treatment .

Synthesis of Proteins through Native Chemical Ligation of Peptide Hydrazides

Summary of the Application

“Fmoc-d-cys(trt)-opfp” is used in the synthesis of proteins through native chemical ligation of peptide hydrazides . This is a method for producing proteins in a laboratory setting .

Methods of Application or Experimental Procedures

The compound is used as a building block in the synthesis of peptide hydrazides. These hydrazides can then be ligated to produce proteins .

Results or Outcomes

The resulting proteins can be used in a variety of research applications, including the study of protein structure and function .

Synthesis of Glycoconjugates

Summary of the Application

“Fmoc-d-cys(trt)-opfp” is used in the synthesis of glycoconjugates . Glycoconjugates are molecules that consist of a carbohydrate attached to a protein or lipid, and they play important roles in many biological processes .

Methods of Application or Experimental Procedures

The compound is used as a building block in the synthesis of glycoconjugates. It is used to attach reducing sugars to cysteine residues of peptides .

Results or Outcomes

The resulting glycoconjugates can be used in a variety of research applications, including the study of cell-cell interactions and immune responses .

Propriétés

IUPAC Name |

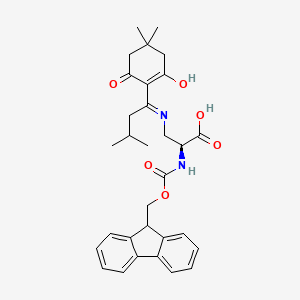

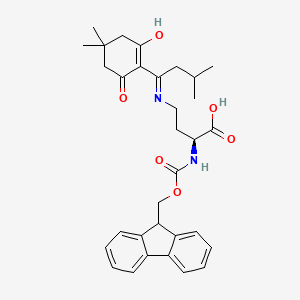

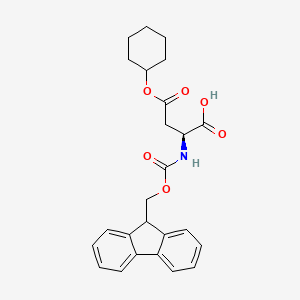

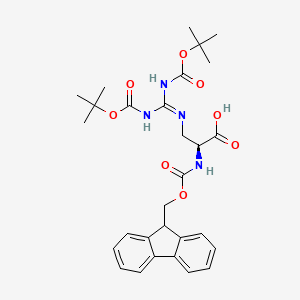

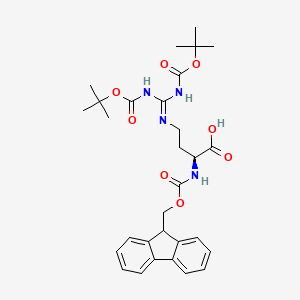

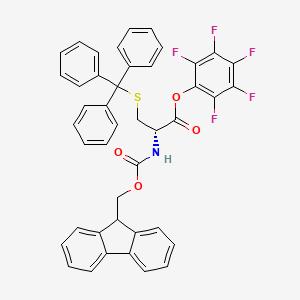

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAUCYDVXIPBDR-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H30F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692811 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-cys(trt)-opfp | |

CAS RN |

200395-72-8 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.